molecular formula C21H23N3O2S B2671509 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 897470-20-1

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No. B2671509
CAS RN: 897470-20-1
M. Wt: 381.49
InChI Key: FKBACACSDSGQHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the compound N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamide was characterized by its FT-IR spectrum showing peaks at 1270 cm−1 (C–S), 1652 cm−1 (C=N), 1670 cm−1 (amide C=O), and 3135–3165 cm−1 (–NH) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the crude material was washed with methylene chloride and water, the organic layer was separated and evaporated, and the residue was washed with hexane .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamide was characterized by its yield (93%) and melting point (210–214 °C) .

Mechanism of Action

While the exact mechanism of action for “1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone” is not specified in the retrieved papers, similar compounds have shown to inhibit DNA gyrase . This suggests that one of the mechanisms underlying the antimicrobial activity of these compounds is the inhibition of DNA gyrase .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, one of the compounds showed almost no antibacterial activity .

Future Directions

The future directions for the research on similar compounds include the design and synthesis of novel derivatives, and the evaluation of their in vitro cytotoxic activity against various cell lines . Further, molecular docking studies can be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-26-17-8-9-18-19(15-17)27-21(22-18)24-12-10-23(11-13-24)20(25)14-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBACACSDSGQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

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